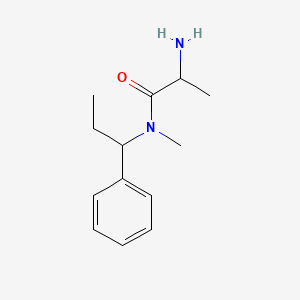
2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide
説明
2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide is a chiral amide derivative characterized by its stereospecific (S)-configured 1-phenylpropyl group and a methyl-substituted amide nitrogen. Its stereochemistry and substituent arrangement influence its pharmacokinetic properties, such as receptor binding affinity and metabolic stability .
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-amino-N-methyl-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15(3)13(16)10(2)14/h5-10,12H,4,14H2,1-3H3 |
InChIキー |
DCHFAJJXEQGGDU-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)N(C)C(=O)C(C)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-1-phenylpropylamine with N-methylpropanamide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its N-methyl, N-((S)-1-phenylpropyl), and primary amino groups. Below is a comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
- Chirality : The target compound and analogues like and emphasize stereochemistry, which is critical for biological activity. For example, the 3-chlorophenyl group in enhances target specificity but may increase toxicity due to halogenation .
- Ring Systems : Compounds like incorporate indole and cycloheptane rings, enhancing rigidity and receptor interaction compared to the target’s simpler phenyl group .
- Industrial vs.
Pharmacological and Industrial Relevance
- Target Compound: The (S)-1-phenylpropyl group may enhance blood-brain barrier penetration, suggesting CNS applications.
- Contrasts: N-Methyl Propanamide : Used in polymer synthesis and agrochemicals due to its low molecular weight and solubility. Indole-containing analogue : Potential serotonin receptor modulation due to the indole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


